molecular formula C8H6FNO4 B1529824 6-Fluoro-2-methyl-3-nitrobenzoic acid CAS No. 1079992-96-3

6-Fluoro-2-methyl-3-nitrobenzoic acid

Cat. No. B1529824
M. Wt: 199.14 g/mol
InChI Key: DEPIFWRMRCNBGQ-UHFFFAOYSA-N
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Description

6-Fluoro-2-methyl-3-nitrobenzoic acid is a chemical compound with the CAS number 1079992-96-3 . It has a molecular weight of 199.14 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 2-fluoro-3-nitrobenzoic acid involves several steps . The process starts from o-methylphenol, which undergoes a nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. Then, a fluorination reaction is carried out to generate 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2-methyl-3-nitrobenzoic acid can be represented by the InChI code: 1S/C8H6FNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Fluoro-2-methyl-3-nitrobenzoic acid include nitration, hydroxyl chlorination, fluorination, and oxidation .


Physical And Chemical Properties Analysis

6-Fluoro-2-methyl-3-nitrobenzoic acid is a powder that is stored at room temperature . Nitro compounds, which include 6-Fluoro-2-methyl-3-nitrobenzoic acid, are known to have high dipole moments, which result in lower volatility than ketones of about the same molecular weight .

Scientific Research Applications

  • Organic Synthesis and Medicinal Chemistry

    • Results/Outcomes : The successful synthesis of novel compounds with potential biological activity, which can be further evaluated for drug development .
  • Metabolite Detection in Cell Cultures

    • Results/Outcomes : Identification and quantification of metabolites, aiding in understanding cellular metabolism .
  • Dyestuff Synthesis

    • Results/Outcomes : Production of vibrant and stable dyes for various applications .
  • Agrochemical Development

    • Results/Outcomes : Identification of potential agrochemical candidates for crop protection .
  • Materials Science and Surface Modification

    • Results/Outcomes : Improved material properties (e.g., hydrophobicity, bioactivity) or tailored surface functionalities .
  • Analytical Chemistry and Standardization

    • Results/Outcomes : Accurate measurements and reliable quality control in various analytical applications .

Safety And Hazards

The safety information for 6-Fluoro-2-methyl-3-nitrobenzoic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-fluoro-2-methyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-6(10(13)14)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPIFWRMRCNBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methyl-3-nitrobenzoic acid

Synthesis routes and methods I

Procedure details

2-Fluoro-6-methylbenzoic acid (40 g, 0.26 mol) was dissolved in 320 mL of sulfuric acid and chilled to −15° C. To this was added 14 mL of fuming nitric acid in 60 mL of sulfuric acid over a 10 minute period. Once the addition was complete, the mixture was stirred at 0° C. for 1 hour, then poured into ice water, and stirred. The resulting solids were collected and then dissolved in EtOAc, which was washed with water, dried over sodium sulfate and concentrated to 50 g (97%) of the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-fluoro-6-methylbenzoic acid (2 g, 12.98 mmol) in concentrated H2SO4 (15.77 ml, 295.85 mmol) was cooled to −5° C. in an acetone/ice bath in air. A mixture of concentrated nitric acid (1.08 ml, 16.87 mmol) and concentrated H2SO4 (1 ml, 18.76 mmol) was added dropwise to the reaction mixture at −5 to 0° C. over 15 minutes. The pale yellow reaction mixture was stirred at −5 to 0° C. for 30 minutes before being poured onto ice (100 g). The resulting precipitate was filtered and dissolved in EtOAc (50 ml) and the organic phase was washed with deionized water (25 ml) followed by brine (25 ml). The organic phase was dried over MgSO4, filtered and concentrated under reduced pressure to give 2 g (77%) of 6-fluoro-2-methyl-3-nitrobenzoic acid as a white solid. LC-MS 99%, 1.31 min (3 minute LC-MS method), m/z=198.0, 1H NMR (500 MHz, Chloroform-d) δ ppm 8.04 (dd, J=9.1, 5.0 Hz, 1H), 7.16 (t, J=8.6 Hz, 1H), 2.63 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15.77 mL
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of nitric acid (6.96 mL, 156 mmol) in sulfuric acid (44 mL) was added a solution of 2-fluoro-6-methylbenzoic acid (16 g, 104 mmol) in concentrated sulfuric acid (150 mL) at −15° C., and the mixture was stirred at 0° C. for 30 min. The reaction solution was poured into ice water (500 mL), and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure to give the title compound as a crudely purified product (20.7 g, yield 100%).
Quantity
6.96 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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